molecular formula C11H11N3O3 B10905344 4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid CAS No. 1429418-37-0

4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid

Cat. No.: B10905344
CAS No.: 1429418-37-0
M. Wt: 233.22 g/mol
InChI Key: QKEGCEZOPSJTHL-UHFFFAOYSA-N
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Description

4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid typically involves the reaction of 4-amino-1-methylpyrazole with 4-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated compounds. These products can further undergo additional reactions to form more complex molecules .

Scientific Research Applications

4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1429418-37-0

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

4-(4-amino-1-methylpyrazol-3-yl)oxybenzoic acid

InChI

InChI=1S/C11H11N3O3/c1-14-6-9(12)10(13-14)17-8-4-2-7(3-5-8)11(15)16/h2-6H,12H2,1H3,(H,15,16)

InChI Key

QKEGCEZOPSJTHL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=C(C=C2)C(=O)O)N

Origin of Product

United States

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